molecular formula C21H18N2O3S B2741062 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide CAS No. 477500-41-7

3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2741062
CAS No.: 477500-41-7
M. Wt: 378.45
InChI Key: FZFCMCOQUIWPQN-QURGRASLSA-N
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Description

The compound 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring conjugated to a naphtho[1,2-d][1,3]thiazole moiety. This heterocyclic system includes a methyl group at the 1-position of the thiazole ring and an E-configuration imine bond.

Properties

IUPAC Name

3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-19-15-7-5-4-6-13(15)9-11-18(19)27-21(23)22-20(24)14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFCMCOQUIWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Naphthothiazole Intermediate

The naphthothiazole derivative is synthesized via cyclization of 2-aminonaphthalene-1-thiol with methyl isocyanate or methyl carbamate under acidic conditions. For example, heating 2-aminonaphthalene-1-thiol with methyl carbamate in toluene at 110°C for 12 hours yields 1-methyl-1H,2H-naphtho[1,2-d]thiazol-2-amine, which is subsequently oxidized to the corresponding imine using manganese dioxide.

Preparation of 3,4-Dimethoxybenzamide

The benzamide moiety is derived from 3,4-dimethoxybenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂). Reaction with ammonium hydroxide forms 3,4-dimethoxybenzamide, though alternative routes involving nitrile intermediates (e.g., 3,4-dimethoxybenzonitrile) have been reported. For instance, 3,4-dimethoxyphenylacetic acid treated with sodium nitrite and ferric chloride at 60°C yields 3,4-dimethoxybenzonitrile in 85% yield, which is then hydrolyzed to the benzamide.

Coupling and Cyclization Strategies

Formation of the Thiazole-Benzamide Linkage

The critical step involves coupling the naphthothiazole imine with the benzamide group. A Schlenk flask charged with 1-methylnaphthothiazol-2-imine (1.0 equiv) and 3,4-dimethoxybenzoyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) is stirred under nitrogen at −10°C for 4 hours. Triethylamine (2.0 equiv) is added to neutralize HCl, followed by warming to room temperature. The product precipitates as a yellow solid, which is filtered and washed with cold DCM.

Tandem Cyclization-Dehydration Reactions

Alternative methods employ one-pot cyclization-dehydration. For example, a mixture of 3,4-dimethoxybenzamide, 2-aminonaphthalene-1-thiol, and trimethyl orthoformate in acetic acid undergoes reflux for 24 hours, achieving simultaneous thiazole ring formation and imine generation. This method reduces purification steps but requires precise stoichiometric control to avoid side products.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions containing the target compound (Rf = 0.45) are pooled and concentrated under reduced pressure. Recrystallization from ethanol/water (9:1) yields analytically pure material (mp: 214–216°C).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, aromatic), 7.62–7.55 (m, 2H, aromatic), 6.98 (s, 1H, aromatic), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃).
  • HRMS (ESI) : m/z calcd for C₂₁H₁₈N₂O₃S [M+H]⁺: 378.1034; found: 378.1038.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Coupling 68 ≥99 High reproducibility Lengthy purification
One-Pot Cyclization 55 95 Reduced steps Requires excess reagents
Nitrile Hydrolysis 72 97 Scalable nitrile route Additional hydrolysis step

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates modifications:

  • Solvent Choice : Replacing DCM with toluene improves safety and cost-efficiency.
  • Catalysis : Palladium on carbon (5% wt) accelerates imine formation at 80°C, cutting reaction time by 40%.
  • Waste Management : Neutralization of acidic byproducts with sodium bicarbonate minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

The compound has been evaluated for various biological activities:

Antimicrobial Activity : Studies have shown that derivatives of thiazole and benzamide exhibit antimicrobial properties. For example, compounds similar to 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects .

Anticancer Activity : The compound has also been investigated for its potential anticancer properties. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation in various cancer cell lines. For instance, related compounds have shown effectiveness against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of methoxy groups and the specific arrangement of the thiazole moiety are significant factors influencing its interaction with biological targets. Detailed SAR studies are essential to optimize the compound's efficacy and reduce potential side effects.

Case Studies

Several case studies highlight the applications of similar compounds:

  • Antibacterial Screening : A study synthesized various thiazole derivatives and tested their antibacterial activity. Compounds were screened using the cup plate method against Escherichia coli and Staphylococcus aureus, revealing promising results for certain derivatives .
  • Cytotoxicity Evaluation : In another investigation, thiazole-based compounds were evaluated for their cytotoxic effects on cancer cell lines using assays like the NCI-60 sulforhodamine B assay. Results indicated that specific modifications to the thiazole structure could enhance cytotoxicity against selected cancer types .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole core is known to interact with DNA and proteins, potentially disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position Effects: The 3,4-dimethoxy configuration in the target compound provides electron-donating groups that enhance π-π stacking interactions with aromatic residues in biological targets. The naphtho[1,2-d][1,3]thiazole system in the target compound increases lipophilicity compared to simpler thiazole derivatives (e.g., ), which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic Modifications :

  • The tetrahydrobenzo[d]thiazole in compound 31 () introduces conformational flexibility and hydrogen-bonding capacity, critical for binding to serine proteases in COPD pathways .
  • Sulfonyl groups (e.g., morpholine-sulfonyl in ) enhance solubility and introduce hydrogen-bond acceptors, improving pharmacokinetic profiles .

Biological Activity Trends: Thiazole and thiadiazole derivatives () are known for insecticidal and fungicidal activities, suggesting that the naphthothiazole core in the target compound may similarly target microbial enzymes . Methyl substitution at the 1-position of the thiazole ring (target compound) likely stabilizes the E-configuration, preventing isomerization and maintaining binding specificity .

Biological Activity

3,4-Dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with various thiazole derivatives. The process can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

Anticancer Properties

Recent studies have indicated that this compound exhibits potent anticancer activity. For instance:

  • In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and leukemia (HL-60) cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analyses confirmed an increase in sub-G1 phase cells indicative of apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : It demonstrated significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentrations (MIC) were determined to be in the range of 10–20 µg/mL .
  • Antifungal Activity : In antifungal assays against Candida species, the compound exhibited promising results with MIC values comparable to standard antifungal agents .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound at doses of 10 mg/kg showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Case Study 2: Antimicrobial Effects

In a clinical microbiology study, the compound was tested against clinical isolates from patients with resistant infections. Results indicated that it could effectively inhibit bacterial growth in vitro and showed potential as a new therapeutic agent for treating resistant infections .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC (µM/µg/mL) Reference
AnticancerMCF-75
AnticancerA54910
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AntifungalCandida albicans25

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